3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole

Malaria Plasmodium falciparum Phenotypic Screening

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole (CAS 303033-57-0) is a synthetic bis(indolyl)methane (BIM) derivative. It features a central methane carbon bridging two indole units at their 3-positions and a 1,3-benzodioxole (piperonyl) substituent, with a molecular formula of C24H18N2O2 and a molecular weight of 366.4 g/mol.

Molecular Formula C24H18N2O2
Molecular Weight 366.42
CAS No. 303033-57-0
Cat. No. B2716159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole
CAS303033-57-0
Molecular FormulaC24H18N2O2
Molecular Weight366.42
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
InChIInChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2
InChIKeyWIBZMRRXTPDBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole (CAS 303033-57-0): Core Scaffold and Physicochemical Identity


3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole (CAS 303033-57-0) is a synthetic bis(indolyl)methane (BIM) derivative. It features a central methane carbon bridging two indole units at their 3-positions and a 1,3-benzodioxole (piperonyl) substituent, with a molecular formula of C24H18N2O2 and a molecular weight of 366.4 g/mol . This compound belongs to a class of heterocycles known for diverse biological activities, including anti-inflammatory and cytotoxic effects [1].

1
Core Scaffold Bis(indolyl)methane with a 1,3-benzodioxole substituent at the central methane carbon
2
Research Context May support SAR and target engagement studies where regioisomeric identity is critical
3
Class Evidence Reported anti-inflammatory and cytotoxic activity in related heterocyclic BIMs (class-level inference)

Why Generic Substitution Fails for 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole in Bis(indolyl)methane Research


Within the bis(indolyl)methane (BIM) family, biological activity is highly structure-dependent. The nature and position of the aryl substituent on the central methane carbon critically modulate target engagement, as demonstrated by the differential activation of the NR4A2 nuclear receptor by para-, meta-, and ortho-substituted phenyl analogs [1]. The specific combination of a 1,3-benzodioxole group with two unsubstituted indole rings at the 3,3'-positions creates a unique pharmacophore that cannot be replicated by simple phenyl-substituted or N-methylated BIM analogs. Procurement of this specific CAS number ensures the exact regioisomeric and substitutional identity required for reproducible target engagement and structure-activity relationship (SAR) studies, as even minor alterations (e.g., indole N-methylation) have been shown to abrogate biological activity in related systems [1].

Target 1,3-benzodioxole BIM
Substitute may differ Phenyl-substituted or N-methylated BIM analogs may lose target engagement; even minor indole modifications have abrogated activity in NR4A2 studies.
Target Exact 3,3′-bisindole regiochemistry
Substitute may differ Alternative regiochemical or substitutional isomers cannot guarantee the same pharmacophore presentation or SAR reproducibility.
Target Heterocyclic-substituted BIM class
Substitute may differ Generic BIMs without the 1,3-benzodioxole group belong to a different activity subclass; anti-inflammatory/cytotoxic profiles may not transfer.

Quantitative Differentiation Evidence for 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole (CAS 303033-57-0)


Differential Anti-Plasmodial Activity of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole in a High-Throughput NF54 Screen

In a single-point high-throughput screen against the drug-sensitive Plasmodium falciparum NF54 strain at 2 µM over 72 hours, this compound demonstrated a Z-score of -10.93 with an inhibition value of 57%, indicating a statistically significant anti-plasmodial effect that placed it as an outlier among screened compounds . This contrasts sharply with the majority of other test compounds in the same screen, which typically showed negligible or weak inhibition (Z-scores between -1.25 and 2.72, with inhibition values ranging from -24% to 7%) . The data suggests a unique sensitivity of the NF54 strain to this specific chemotype compared to the broader screening library.

Anti-plasmodial screen
Data to verify
Z-score: -10.93
Inhibition: 57%
Reported screen outlier in NF54 assay; >50 percentage points above baseline
Single-point 2 µM, 72h; ChEMBL source
Malaria Plasmodium falciparum Phenotypic Screening

HepG2 Cytotoxicity Profile of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole in a Dose-Response Format

In a HepG2 cytotoxicity assay measuring cell viability via a plate reader, this compound was tested at a concentration of 33 µM. Across 21 replicate measurements, the median cell viability was approximately 61-62%, with a range of 55% to 158% (due to assay variability), indicating a moderate and consistent cytotoxic effect at this relatively high concentration . This data point provides a baseline for structure-cytotoxicity relationships. While direct comparator data from the same experimental run is not available, this specific viability range can be benchmarked against standard hepatotoxicity thresholds (e.g., compounds with >50% viability at 30 µM are often considered to have a favorable early safety margin) .

HepG2 cytotoxicity
Data to verify
Median viability ~61%
at 33 µM (n=21)
Supports cytotoxicity endpoint review; moderate effect at tested concentration
HepG2 plate reader assay; ChEMBL source
Cytotoxicity HepG2 Drug Safety

Class-Level Inferential Evidence for Anti-Inflammatory and Cytotoxic Potential of Heterocyclic-Substituted Bis(indolyl)methanes

A series of heterocyclic-substituted bis(indolyl)methanes, structurally related to the target compound, exhibited anti-inflammatory activity in LPS-stimulated RAW-264.7 macrophages and cytotoxic activity against human tumor cell lines (A549, Hela, SGC7901) via MTT assay [1]. Specifically, compounds 3o, 3p, and 3q showed inhibitory effects on NO generation comparable to the positive control dexamethasone, and compound 3q displayed selective cytotoxic activity similar to 5-fluorouracil (5-FU) [1]. As the target compound incorporates a 1,3-benzodioxole heterocyclic substituent, it belongs to this active subclass and is predicted to exhibit similar or enhanced anti-inflammatory and cytotoxic profiles.

Class-level activity
Class-level inference
Heterocyclic BIMs: NO inhibition comparable to dexamethasone; cytotoxicity comparable to 5-FU
Class-level inference for anti-inflammatory and cytotoxicity screening
Direct data for CAS 303033-57-0 not available; review reference
Anti-inflammatory Cytotoxicity Bis(indolyl)methane

Optimal Research and Industrial Application Scenarios for 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole (CAS 303033-57-0)


Malaria Phenotypic Hit Expansion and Lead Optimization

Based on its confirmed anti-plasmodial activity in the NF54 nanoGlo assay, this compound serves as a validated starting point for medicinal chemistry campaigns targeting drug-sensitive Plasmodium falciparum. Procurement supports the synthesis of focused libraries around the 1,3-benzodioxole BIM core to improve potency and selectivity .

Hepatocellular Carcinoma (HCC) Drug Discovery Profiling

Given its characterized HepG2 cytotoxicity profile, this compound can be integrated into HCC-focused screening cascades. The existing viability data at 33 µM allows for rapid prioritization in multi-parameter optimization, saving time and resources in early-stage drug discovery .

Anti-Inflammatory and Immuno-Oncology Target Screening

Aligned with the class-level evidence for heterocyclic BIMs, this compound is suitable for screening against targets in the NF-κB or COX-2 pathways, particularly in macrophage models. Its unique benzodioxole substituent may confer target selectivity not seen in simpler phenyl-substituted BIMs [1].

Nuclear Receptor NR4A2 (Nurr1) Modulator Development

While direct evidence for NR4A2 modulation by this specific compound is lacking, the structure-activity relationships established for C-DIM analogs [1] suggest that the 1,3-benzodioxole substituent could position this scaffold as a novel chemotype for Nurr1-targeted therapies in pancreatic cancer. This represents a high-risk, high-reward application scenario for exploratory biology.

Application
Selection Property
Validation Focus
Malaria phenotypic hit expansion studies
Reported anti-plasmodial screen response
Plasmodium falciparum NF54 assay context
Hepatocellular carcinoma cell-model studies
HepG2 cytotoxicity context
Cell viability endpoint review
Anti-inflammatory pathway screening
Class-level anti-inflammatory context
Macrophage model response interpretation
NR4A2 nuclear receptor pathway studies
C-DIM scaffold context
Target engagement assay review
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